Methyl (morpholine-3-carbonyl)glycinate
Description
Properties
Molecular Formula |
C8H14N2O4 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 2-(morpholine-3-carbonylamino)acetate |
InChI |
InChI=1S/C8H14N2O4/c1-13-7(11)4-10-8(12)6-5-14-3-2-9-6/h6,9H,2-5H2,1H3,(H,10,12) |
InChI Key |
POAJAHLNNIHHRS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1COCCN1 |
Origin of Product |
United States |
Preparation Methods
Direct Amide Coupling Approach
The most common and reliable synthetic route to this compound involves the formation of an amide bond between morpholine-3-carboxylic acid (or its activated derivative) and methyl glycinate or its equivalent.
Step 1: Preparation of Morpholine-3-carboxylic Acid or Activated Derivative
Morpholine-3-carboxylic acid can be synthesized or sourced commercially. Activation is typically performed by converting the acid into an acid chloride or an active ester to facilitate amide bond formation.Step 2: Coupling Reaction
The activated morpholine-3-carboxylic acid derivative is reacted with methyl glycinate under standard peptide coupling conditions. Common coupling reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.-
- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents
- Base: Triethylamine or N,N-diisopropylethylamine to neutralize generated acid
- Temperature: Ambient to slightly elevated (room temperature to 40 °C)
- Time: 18 to 48 hours until completion monitored by thin-layer chromatography (TLC)
Work-up:
After reaction completion, the mixture is diluted with water, extracted with ethyl acetate, washed, dried, and purified by flash chromatography to isolate the pure this compound.Yields: Variable but generally moderate to high, depending on purity of starting materials and reaction optimization.
This method is consistent with the general amide bond formation strategies used for similar amino acid derivatives and has been validated in analogous syntheses reported for related compounds (e.g., methyl (1-(5-fluoropentyl)-1H-indole-3-carbonyl)glycinate).
Alternative Synthetic Routes and Considerations
While direct coupling is the principal method, other approaches include:
N-Acylation of Morpholine Derivatives:
Morpholine can be acylated with glycine methyl ester derivatives under controlled conditions, but regioselectivity and side reactions must be carefully managed.Use of Carbamate or Urethane Intermediates:
Some protocols involve the formation of carbamate intermediates that can be converted into the target amide, although this is less common for this specific compound.
Supporting Data and Comparative Analysis
| Parameter | Direct Amide Coupling Method | Alternative Methods (e.g., N-Acylation) |
|---|---|---|
| Starting Materials | Morpholine-3-carboxylic acid, methyl glycinate | Morpholine, glycine methyl ester derivatives |
| Coupling Reagents | EDC, HOBt, triethylamine | Acid chlorides, carbamates |
| Solvent | DMF, DCM | Various organic solvents |
| Reaction Temperature | Room temperature to 40 °C | Variable, often elevated |
| Reaction Time | 18 - 48 hours | Variable |
| Yield | Moderate to high (typically >70%) | Variable, often lower due to side reactions |
| Purification | Flash chromatography | Chromatography or recrystallization |
| Scalability | Good, suitable for industrial scale | More challenging due to side products |
Mechanistic Insights and Optimization
The amide bond formation proceeds via nucleophilic attack of the amino group of methyl glycinate on the activated carbonyl carbon of morpholine-3-carboxylic acid derivative.
Additives like HOBt stabilize the active ester intermediate, reducing racemization and side reactions.
Reaction parameters such as stoichiometry, temperature, and solvent choice critically influence yield and purity.
Purification by flash chromatography is essential to remove unreacted starting materials and side products.
Additional Notes on Related Compounds and Synthetic Context
This compound shares synthetic strategies with other amino acid ester derivatives used in medicinal chemistry, including those with indole or pyridine cores.
The compound’s synthesis may be integrated into multi-step routes for more complex molecules, where the amide bond formation step is crucial.
The use of environmentally friendlier reagents and solvents is an ongoing area of research to improve sustainability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(morpholin-3-yl)formamido]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-[(morpholin-3-yl)formamido]acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(morpholin-3-yl)formamido]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Morpholine vs. Pyridine/Isoquinoline: The morpholine ring (non-aromatic, oxygen-containing) enhances solubility in polar solvents compared to aromatic pyridinyl or isoquinoline derivatives, which may favor DNA intercalation due to planarity .
- Reactivity: Methyl N-(oxomethylene)glycinate’s isocyanato group enables rapid nucleophilic additions, unlike the morpholine derivative’s ester group, which undergoes hydrolysis or aminolysis .
- Steric Effects: Bulky substituents (e.g., phenoxyisoquinoline) hinder intercalation but stabilize minor groove DNA binding, similar to glycinate ligands in copper complexes .
Reactivity Trends :
- Glycinate esters with electron-withdrawing groups (e.g., cyano) exhibit enhanced electrophilicity, accelerating nucleophilic attacks .
- Morpholine’s tertiary amine may participate in acid-base reactions or coordinate with metal ions, unlike non-basic substituents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl (morpholine-3-carbonyl)glycinate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling morpholine-3-carboxylic acid derivatives with methyl glycinate using carbodiimide-based coupling agents (e.g., EDC or DCC) under anhydrous conditions. Key parameters include:
- Temperature : Maintain 0–4°C during activation of the carboxylic acid to minimize side reactions .
- Solvent : Use dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency .
- Catalysis : Add 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze - and -NMR for characteristic peaks:
- Morpholine ring protons (δ 3.4–3.7 ppm) .
- Glycinate methyl ester (δ 3.6–3.7 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]) and fragmentation patterns using ESI-MS or HRMS .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and amine/amide bands .
Q. What experimental approaches determine the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures .
- Hydrolytic Susceptibility : Test esterase-mediated hydrolysis in simulated biological fluids (e.g., plasma) .
Advanced Research Questions
Q. How can conflicting data on this compound’s solubility be resolved?
- Methodological Answer :
- Computational Prediction : Calculate logP values (e.g., using ChemAxon or Schrödinger) to estimate lipophilicity .
- Experimental Validation :
- Shake-Flask Method : Measure solubility in water, DMSO, and PBS at 25°C .
- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous solutions .
- Co-Solvency Studies : Use ethanol or PEG to enhance solubility for biological assays .
Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electrophilic Activation : Introduce electron-withdrawing groups (e.g., sulfonyl) to enhance carbonyl electrophilicity .
- Catalytic Systems : Screen Pd or Cu catalysts for cross-coupling reactions .
- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction intermediates .
Q. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) and measure binding kinetics (K, k, k) .
- Fluorescence Polarization : Label the compound with a fluorophore to study competitive binding .
- Crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .
Q. What analytical methods resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Dose-Response Curves : Perform IC assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioactivity .
- Statistical Validation : Apply ANOVA or Bayesian modeling to account for batch-to-batch variability .
Methodological Challenges and Solutions
Q. How to develop a robust HPLC protocol for quantifying this compound in complex matrices?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
